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Compound of Interest

Compound Name:
2-(5-Methyl-pyrazol-1-yl)-

ethylamine

CAS No.: 101395-72-6

Cat. No.: B172853

Get Quote

Part 1: Executive Summary & Chemical Identity
Compound Name: 2-(5-methyl-1H-pyrazol-1-yl)ethanamine CAS Number: 807315-40-8

(Generic for isomer mixtures; specific isomer isolation requires validation) Molecular Formula:

C₆H₁₁N₃ Molecular Weight: 125.17 g/mol

The Core Challenge: Regioisomerism
In the synthesis of N-substituted methylpyrazoles, the starting material (3-methyl-1H-pyrazole)

exists in tautomeric equilibrium with 5-methyl-1H-pyrazole. Alkylation at the N1 position

invariably produces a mixture of two regioisomers:

1,5-dimethyl isomer (Target): The methyl group is at position 5, adjacent to the ethylamine

chain.

1,3-dimethyl isomer (Byproduct): The methyl group is at position 3, distal to the ethylamine

chain.
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Why this matters: The 1,5-isomer creates a specific steric environment ("fence") around the

metal center in coordination complexes, differing drastically from the 1,3-isomer. This guide

focuses on the spectroscopic proof required to validate the 1,5-structure.

Part 2: Synthesis & Purification Strategy
To obtain high-purity spectroscopic data, one cannot rely on direct alkylation with

chloroethylamine, which yields difficult-to-separate mixtures. The Gabriel Synthesis approach is

the industry standard for high-fidelity isolation.

Validated Workflow (DOT Visualization)

3(5)-Methylpyrazole

Alkylation (K2CO3/MeCN)

N-(2-bromoethyl)phthalimide

Isomer Mixture
(Phthalimide protected)

Flash Chromatography
(Separates 1,5 from 1,3)

Critical Step Hydrazinolysis
(NH2NH2 / EtOH)

Pure 1,5-isomer
Target: 2-(5-Me-pz)-ethylamine

Click to download full resolution via product page

Caption: Figure 1. Optimized synthetic pathway utilizing phthalimide protection to facilitate

chromatographic separation of regioisomers before amine liberation.

Part 3: Spectroscopic Data Atlas
The following data represents the validated signals for the 1,5-isomer. The distinction relies

heavily on the "deshielding effect" of the lone pair and NOE (Nuclear Overhauser Effect)

interactions.

Proton NMR ( H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

Py-H3 7.38 Doublet (d) 1H

Proton at pos

3 is most

deshielded.

Py-H4 5.98 Doublet (d) 1H

Characteristic

pyrazole ring

proton.

N-CH₂ 4.08 Triplet (t) 2H

Deshielded

by adjacent

Pyrazole

Nitrogen.

CH₂-NH₂ 3.15 Triplet (t) 2H

Adjacent to

primary

amine.

5-CH₃ 2.28 Singlet (s) 3H -
Diagnostic

Peak.

NH₂ 1.40 Broad (br) 2H -

Variable; D₂O

exchangeabl

e.

Carbon NMR ( C NMR)
Solvent: CDCl₃
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Carbon
Shift (

ppm)
Type Notes

Py-C3 139.5 CH

Py-C5 138.8 C-quat

Quaternary carbon

carrying the methyl

group.

Py-C4 105.2 CH
High field aromatic

signal.

N-CH₂ 51.5 CH₂
Attached to Pyrazole

N1.

CH₂-NH₂ 41.8 CH₂ Attached to amine.

5-CH₃ 11.2 CH₃

Diagnostic: 5-Me is

typically shielded

relative to 3-Me

(~13.5 ppm).

Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]⁺:m/z 126.1

Fragmentation Pattern:

m/z 109 (Loss of NH₃)

m/z 96 (Loss of CH₂=NH)

m/z 82 (Methylpyrazole cation - cleavage of ethyl chain)

Part 4: The "Senior Scientist" Verification Protocol
The most common error in this field is misidentifying the 1,3-isomer as the 1,5-isomer. You

must perform a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment to validate

your structure.
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The NOE Logic (Self-Validating System)
Hypothesis: If the methyl group is at position 5, it is spatially close (approx 2-3 Å) to the

methylene protons of the ethyl chain (

).

Experiment: Irradiate the Methyl signal at 2.28 ppm.

Result (1,5-isomer): You will observe a positive NOE enhancement of the

triplet at 4.08 ppm.

Result (1,3-isomer): No enhancement of the ethyl chain protons (distance > 5 Å).

Signal Response

Unknown Isomer Structure

NOE Experiment
(Irradiate Methyl @ 2.28 ppm)

Enhancement of N-CH2 signal

Positive NOE

NO Enhancement of N-CH2 signal

Negative NOE

CONFIRMED: 1,5-isomer
(Steric bulk near linker)

REJECTED: 1,3-isomer
(Steric bulk away from linker)

Click to download full resolution via product page

Caption: Figure 2. Decision tree for structural validation using Nuclear Overhauser Effect

(NOE) spectroscopy.
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Part 5: Application Context
2-(5-methyl-pyrazol-1-yl)-ethylamine acts as a hemilabile

-donor ligand.

Hard/Soft Character: The amine nitrogen is a hard donor (sp³), while the pyrazole nitrogen is

a borderline soft donor (sp²).

Coordination Geometry: The 5-methyl group introduces steric hindrance that forces specific

geometries (often distorted octahedral or tetrahedral) in transition metal complexes (e.g.,

Zn(II), Cu(II), Pd(II)).

Pharmaceuticals: This motif is a precursor for histamine H2 agonists and specific kinase

inhibitors where the pyrazole ring mimics the imidazole of histidine but with altered pKa and

lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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